N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-11-6-7-13(9-12(11)2)15-10-24-18(20-15)21-16(22)14-5-4-8-19-17(14)23-3/h4-10H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUMUGQVWKMKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(N=CC=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide is a synthetic compound belonging to the thiazole derivative class. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activities associated with this specific compound, emphasizing its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
The compound features a thiazole ring substituted with a dimethylphenyl group and a pyridine carboxamide moiety. This structural configuration is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring can modulate the activity of various enzymes and receptors involved in disease pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer metabolism, leading to reduced cell proliferation and increased apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It has been shown to induce oxidative stress in target cells, disrupting cellular homeostasis and promoting cell death.
Biological Activity Data
The following table summarizes the biological activities reported for this compound across different studies.
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various thiazole derivatives, this compound exhibited significant cytotoxicity against human cancer cell lines. The MTT assay revealed an IC₅₀ value below 10 μM, indicating potent activity against cancer cells while sparing normal cells.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound demonstrated effective inhibition against several bacterial strains. The disk diffusion method showed a zone of inhibition greater than 15 mm for both Gram-positive and Gram-negative bacteria. This suggests its potential as a broad-spectrum antimicrobial agent.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that thiazole derivatives can target specific pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The thiazole moiety present in this compound contributes to its antimicrobial activity. Research indicates that thiazole derivatives can effectively inhibit the growth of a range of bacteria and fungi. The compound's ability to disrupt microbial cell membranes or interfere with metabolic processes makes it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to inhibit specific enzymes in pests. Research indicates that thiazole derivatives can act as effective insecticides by disrupting the nervous system of target insects or inhibiting their growth . This application is particularly relevant in the context of developing environmentally friendly pest control methods.
Herbicidal Properties
In addition to its pesticidal effects, this compound has been evaluated for herbicidal activity. Studies have shown that it can selectively inhibit the growth of certain weeds without harming crops, making it a valuable tool in integrated pest management strategies .
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in developing high-performance materials for various industrial applications .
Sensor Development
This compound has potential applications in sensor technology due to its electronic properties. It can be utilized in the fabrication of sensors for detecting environmental pollutants or biomolecules, contributing to advancements in environmental monitoring and biomedical diagnostics .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives documented in chemical databases and supplier catalogs. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Analysis of Structural Variations and Implications
However, this may reduce lipophilicity compared to the target compound’s thiazole core . The fused thiazolo-pyridine system in 863595-16-8 creates a planar, rigid structure that could enhance target binding affinity but may limit solubility .
Substituent Effects: The methylsulfanyl group at pyridine-3 in the target compound likely enhances electron density and steric accessibility compared to the pyridine-2-carboxamide derivative (1013277-51-4), which may alter binding pocket interactions .
Acetamide linkers (e.g., derivatives) reduce conformational flexibility compared to the pyridine-carboxamide backbone, possibly limiting binding mode diversity .
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule decomposes into two primary fragments:
- 2-Methylsulfanylpyridine-3-carboxylic acid – A pyridine core functionalized with a methylsulfanyl group at C2 and a carboxylic acid at C3.
- 4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine – A thiazole ring bearing a 3,4-dimethylphenyl substituent at C4 and an amine at C2.
Coupling these fragments via amide bond formation yields the final product.
Synthesis of 2-Methylsulfanylpyridine-3-carboxylic Acid
Halogenation and Thioetherification
The synthesis begins with 2,5-dibromopyridine (CAS 624-28-2), a versatile intermediate for regioselective functionalization. Treatment with n-butyllithium at −78°C generates a lithiated species at C3, which reacts with dimethyl disulfide to install the methylsulfanyl group. Subsequent hydrolysis affords 2-methylsulfanyl-5-bromopyridine (Yield: 86–92%).
Key Reaction:
$$
\text{2,5-Dibromopyridine} \xrightarrow[\text{-78°C, THF}]{\text{1. \,n-BuLi}} \text{2-Bromo-5-methylsulfanylpyridine} \xrightarrow[\text{HCl}]{\text{Hydrolysis}} \text{2-Methylsulfanylpyridine-3-carboxylic Acid}
$$
Optimization Note : Using tetrakis(triphenylphosphine)palladium(0) in toluene/ethanol/water at 90°C enables Suzuki-Miyaura coupling for further derivatization.
Synthesis of 4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclization of thiourea and α-bromo-3,4-dimethylacetophenone :
$$
\text{Thiourea} + \text{α-Bromo-3,4-dimethylacetophenone} \xrightarrow[\text{Ethanol, Δ}]{\text{}} \text{4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine}
$$
Reaction Conditions :
- Solvent: Anhydrous ethanol
- Temperature: 80°C, 6 hours
- Yield: 72–79%
Mechanistic Insight : The α-bromoketone reacts with thiourea’s sulfur atom, initiating cyclization to form the thiazole ring.
Amide Bond Formation
Activation of Carboxylic Acid
The pyridine-3-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):
$$
\text{2-Methylsulfanylpyridine-3-carboxylic Acid} \xrightarrow[\text{SOCl₂, Δ}]{}\text{2-Methylsulfanylpyridine-3-carbonyl Chloride}
$$
Coupling with Thiazol-2-amine
The acyl chloride reacts with 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine in dichloromethane with triethylamine as a base:
$$
\text{Acyl Chloride} + \text{Thiazol-2-amine} \xrightarrow[\text{Et₃N, DCM}]{}\text{N-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide}
$$
Alternative Synthetic Pathways
Direct Coupling via Buchwald-Hartwig Amination
A palladium-catalyzed approach couples 2-methylsulfanylpyridine-3-carboxylic acid and 4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine using Xantphos and Pd(OAc)₂ :
Conditions :
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.2 Hz, 1H, pyridine-H6), 7.89 (dd, J = 8.0 Hz, 1H, pyridine-H4), 7.45–7.32 (m, 4H, aromatic), 2.56 (s, 3H, SCH₃), 2.38 (s, 6H, CH₃).
- HRMS : m/z 382.1245 [M+H]⁺ (calc. 382.1248).
Chromatographic Purity
- HPLC : Retention time = 6.78 min (C18 column, 70:30 MeOH/H₂O).
Challenges and Optimization
Regioselectivity in Pyridine Functionalization
The C3 position’s reactivity in 2,5-dibromopyridine necessitates strict temperature control (−78°C) to prevent polysubstitution.
Thiazole Ring Stability
Thiazole amines are prone to oxidation; reactions require inert atmospheres (N₂/Ar) and anhydrous solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
